molecular formula C21H20N4O3S B2692682 2-((1-allyl-5-(3-nitrophenyl)-1H-imidazol-2-yl)thio)-N-(p-tolyl)acetamide CAS No. 1235094-05-9

2-((1-allyl-5-(3-nitrophenyl)-1H-imidazol-2-yl)thio)-N-(p-tolyl)acetamide

Cat. No.: B2692682
CAS No.: 1235094-05-9
M. Wt: 408.48
InChI Key: HBZGXPODXOWCLR-UHFFFAOYSA-N
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Description

2-((1-Allyl-5-(3-nitrophenyl)-1H-imidazol-2-yl)thio)-N-(p-tolyl)acetamide is a synthetic organic compound characterized by its complex molecular structure This compound features an imidazole ring substituted with an allyl group and a nitrophenyl group, connected via a thioether linkage to an acetamide moiety bearing a p-tolyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-allyl-5-(3-nitrophenyl)-1H-imidazol-2-yl)thio)-N-(p-tolyl)acetamide typically involves multi-step organic reactions:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, ammonia, and an aldehyde.

    Introduction of the Allyl Group: The allyl group can be introduced via an allylation reaction using allyl bromide in the presence of a base such as potassium carbonate.

    Nitration: The nitrophenyl group is introduced through a nitration reaction, typically using a mixture of concentrated nitric and sulfuric acids.

    Thioether Formation: The thioether linkage is formed by reacting the imidazole derivative with a thiol compound under basic conditions.

    Acetamide Formation: The final step involves the acylation of the thioether with p-tolyl acetic acid chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using industrial-grade reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the allyl group, forming epoxides or hydroxylated derivatives.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas over a palladium catalyst or using sodium dithionite.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the imidazole ring and the acetamide moiety.

Common Reagents and Conditions

    Oxidation: m-Chloroperbenzoic acid (m-CPBA) for epoxidation.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium dithionite.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Epoxides or hydroxylated derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted imidazole or acetamide derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate in organic synthesis.

Biology

In biological research, derivatives of this compound could be explored for their potential as enzyme inhibitors or as ligands for receptor studies. The nitrophenyl group, in particular, is known for its bioactivity.

Medicine

In medicinal chemistry, this compound could be investigated for its potential pharmacological properties. The imidazole ring is a common motif in many drugs, suggesting that this compound could serve as a lead compound for drug development.

Industry

In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-((1-allyl-5-(3-nitrophenyl)-1H-imidazol-2-yl)thio)-N-(p-tolyl)acetamide would depend on its specific application. In a biological context, it could interact with enzymes or receptors, potentially inhibiting or modulating their activity. The nitrophenyl group could be involved in electron transfer reactions, while the imidazole ring could participate in hydrogen bonding and other interactions with biological targets.

Comparison with Similar Compounds

Similar Compounds

    2-((1-Allyl-5-phenyl-1H-imidazol-2-yl)thio)-N-(p-tolyl)acetamide: Similar structure but lacks the nitro group, which could result in different reactivity and bioactivity.

    2-((1-Allyl-5-(4-nitrophenyl)-1H-imidazol-2-yl)thio)-N-(p-tolyl)acetamide: Similar but with the nitro group in a different position, potentially affecting its chemical and biological properties.

Uniqueness

The presence of the nitrophenyl group in the 3-position of the imidazole ring in 2-((1-allyl-5-(3-nitrophenyl)-1H-imidazol-2-yl)thio)-N-(p-tolyl)acetamide makes it unique compared to its analogs. This structural feature could impart distinct electronic properties and reactivity, making it a valuable compound for various applications.

Properties

IUPAC Name

N-(4-methylphenyl)-2-[5-(3-nitrophenyl)-1-prop-2-enylimidazol-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4O3S/c1-3-11-24-19(16-5-4-6-18(12-16)25(27)28)13-22-21(24)29-14-20(26)23-17-9-7-15(2)8-10-17/h3-10,12-13H,1,11,14H2,2H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBZGXPODXOWCLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CSC2=NC=C(N2CC=C)C3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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